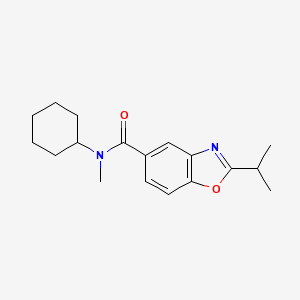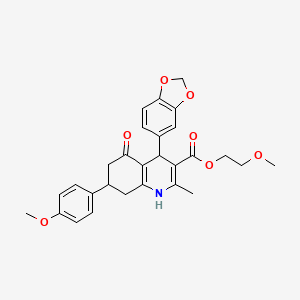![molecular formula C16H19NO2S2 B5055741 N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide, also known as Furfurylthiothepin, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are potent mediators of inflammation.
Biochemical and physiological effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. One direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions of the compound with various enzymes and proteins, as well as investigating its effects on various signaling pathways. Another direction is to investigate the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin in combination with other drugs or therapies. This could involve studying the synergistic effects of the compound with other anti-inflammatory or anti-tumor agents. Finally, future research could focus on developing new derivatives of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin that have improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin is a multi-step process that involves the reaction of furfuryl chloride with thiourea to form 2-(furfurylsulfanyl) ethyl isothiocyanate. This intermediate is then reacted with 3-phenylthio propionic acid in the presence of a base to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamidethepin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(8-11-21-15-6-2-1-3-7-15)17-9-12-20-13-14-5-4-10-19-14/h1-7,10H,8-9,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCIDXEJDOAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(butylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5055667.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide](/img/structure/B5055683.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5055714.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)

